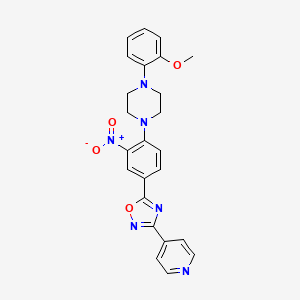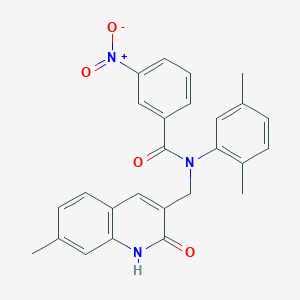
2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(p-tolyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(p-tolyl)acetamide, also known as PTAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(p-tolyl)acetamide is not fully understood. However, it has been proposed that 2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(p-tolyl)acetamide may inhibit the activity of certain enzymes involved in tumor growth and proliferation. Additionally, 2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(p-tolyl)acetamide may induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(p-tolyl)acetamide has been shown to exhibit antitumor activity in various cancer cell lines. In addition, 2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(p-tolyl)acetamide has been shown to exhibit low toxicity towards normal cells, suggesting that it may have a favorable therapeutic index. 2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(p-tolyl)acetamide has also been shown to exhibit interesting optical properties, making it a potential candidate for optical imaging applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(p-tolyl)acetamide is its potential as a building block for the synthesis of novel materials and nanoparticles. Additionally, 2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(p-tolyl)acetamide has been shown to exhibit low toxicity towards normal cells, making it a potential candidate for anticancer drug development. However, one of the limitations of 2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(p-tolyl)acetamide is its relatively low solubility in water, which may limit its potential applications in certain fields.
Direcciones Futuras
There are several future directions for 2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(p-tolyl)acetamide research. One potential direction is the development of 2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(p-tolyl)acetamide-based anticancer drugs. Additionally, 2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(p-tolyl)acetamide may be used as a template for the synthesis of novel nanoparticles with potential applications in drug delivery and imaging. Furthermore, the optical properties of 2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(p-tolyl)acetamide may be further explored for potential applications in optical sensing and imaging.
Métodos De Síntesis
The synthesis of 2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(p-tolyl)acetamide involves the reaction of 2-(2-bromophenoxy)-N-(p-tolyl)acetamide with 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid hydrazide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide at elevated temperatures. The resulting product is purified by column chromatography to obtain pure 2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(p-tolyl)acetamide.
Aplicaciones Científicas De Investigación
2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(p-tolyl)acetamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and nanotechnology. In medicinal chemistry, 2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(p-tolyl)acetamide has been shown to exhibit antitumor activity and has been proposed as a potential anticancer agent. In materials science, 2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(p-tolyl)acetamide has been used as a building block for the synthesis of novel polymers and has been shown to exhibit interesting optical properties. In nanotechnology, 2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(p-tolyl)acetamide has been used as a template for the synthesis of nanoparticles and has been shown to exhibit excellent stability and biocompatibility.
Propiedades
IUPAC Name |
N-(4-methylphenyl)-2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3/c1-16-11-13-18(14-12-16)24-21(27)15-28-20-10-6-5-9-19(20)23-25-22(26-29-23)17-7-3-2-4-8-17/h2-14H,15H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUYUPTNDLUUCCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2C3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylphenyl)-2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

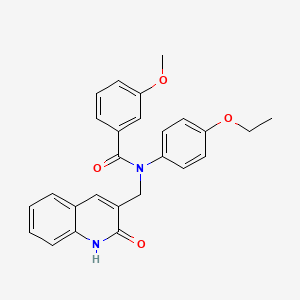
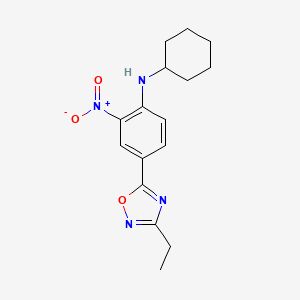


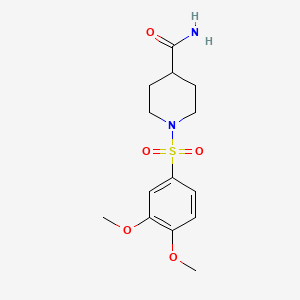

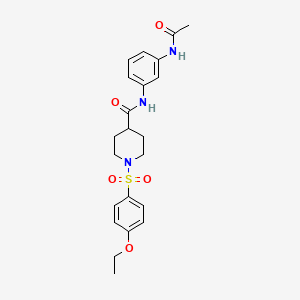



![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamide](/img/structure/B7711131.png)
